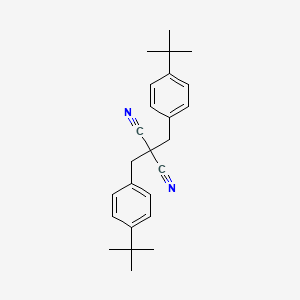

2,2-Bis(4-(tert-butyl)benzyl)malononitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H30N2 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2,2-bis[(4-tert-butylphenyl)methyl]propanedinitrile |

InChI |

InChI=1S/C25H30N2/c1-23(2,3)21-11-7-19(8-12-21)15-25(17-26,18-27)16-20-9-13-22(14-10-20)24(4,5)6/h7-14H,15-16H2,1-6H3 |

InChI Key |

XSWQGCWUFSVIJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of its key building blocks: an electrophilic 4-(tert-butyl)benzyl species and the nucleophilic malononitrile (B47326) core.

The primary precursor for introducing the 4-(tert-butyl)benzyl group is typically a corresponding benzyl (B1604629) halide. These compounds are generally synthesized from 4-(tert-butyl)toluene through side-chain halogenation.

A common laboratory and industrial method involves the free-radical bromination of 4-(tert-butyl)toluene. This reaction is initiated by light or a radical initiator and uses a brominating agent like N-bromosuccinimide (NBS) to selectively halogenate the benzylic position, yielding 4-(tert-butyl)benzyl bromide. Similarly, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or by bubbling chlorine gas through the toluene (B28343) derivative under UV irradiation. google.com

Another route involves the reaction of 4-tert-butyltoluene (B18130) with bromine chloride, which can produce 4-tert-butylbenzyl halides. google.com These halides are often intermediates in the synthesis of 4-tert-butylbenzaldehyde (B1265539) but can be isolated for subsequent reactions. google.comgoogle.com The reaction of 4-tert-butyltoluene with benzyl chlorides in the presence of catalysts like titanium tetrachloride or ferric chloride is also a known transformation. osti.gov

Malononitrile (CH₂(CN)₂) is a crucial precursor due to its highly acidic methylene (B1212753) protons (pKa ≈ 11), which facilitates the formation of a stabilized carbanion for nucleophilic attack. Several methods for its industrial and laboratory-scale synthesis have been established.

The most traditional and widely cited method is the dehydration of cyanoacetamide. wikipedia.org This transformation can be achieved using various dehydrating agents, with phosphorus pentoxide (P₄O₁₀), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) being the most common. orgsyn.orgorgsyn.org When using phosphorus pentachloride, cyanoacetamide is mixed with PCl₅ and heated; the malononitrile is then isolated by distillation under reduced pressure. orgsyn.org An alternative procedure involves refluxing cyanoacetamide with phosphorus oxychloride, often in a solvent like ethylene (B1197577) dichloride and sometimes with the addition of salt to aid in the workup. orgsyn.org

A significant industrial route involves the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride at high temperatures (around 780°C). wikipedia.orgchemicalbook.com More recent methods have also explored the synthesis from dichloromethane (B109758) and sodium cyanide, utilizing a catalyst system such as aluminum trichloride (B1173362) and tetrabutylammonium (B224687) bromide to achieve high yields. google.com

| Method | Precursor(s) | Key Reagents/Conditions | Typical Yield |

| Dehydration | Cyanoacetamide | Phosphorus Pentachloride (PCl₅), heat, vacuum distillation orgsyn.org | >67% orgsyn.org |

| Dehydration | Cyanoacetamide | Phosphorus Oxychloride (POCl₃), ethylene dichloride, reflux orgsyn.org | 57-72% orgsyn.org |

| Gas-Phase Reaction | Acetonitrile, Cyanogen Chloride | High temperature (e.g., 780°C) wikipedia.orgchemicalbook.com | High (Industrial scale) wikipedia.org |

| Dichloromethane Cyanation | Dichloromethane, Sodium Cyanide | Aluminum trichloride, Tetrabutylammonium bromide, 90°C google.com | ~89% google.com |

Direct Alkylation and Dialkylation Approaches to the Malononitrile Core

The construction of 2,2-bis(4-(tert-butyl)benzyl)malononitrile is achieved through the nucleophilic substitution reaction between the malononitrile carbanion and 4-(tert-butyl)benzyl halide. This process is a bis-alkylation, where two equivalents of the benzyl halide are added to the central carbon of malononitrile.

The formation of the C-C bond in this reaction requires the deprotonation of malononitrile to generate the α-cyano carbanion. This is typically achieved using a suitable base. The choice of base, solvent, and catalyst is critical for the reaction's success.

Common bases used for this transformation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and alkoxides (e.g., sodium ethoxide). researchgate.net The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Phase-transfer catalysis (PTC) is a particularly effective technique for this type of alkylation. researchgate.net In a typical PTC setup, an aqueous solution of a base (like NaOH or K₂CO₃) is used with a non-polar organic solvent containing the malononitrile and the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide (B78521) or carbonate anion into the organic phase to deprotonate the malononitrile, or it transfers the malononitrile anion to the organic phase to react with the halide. researchgate.netsciensage.info This methodology can lead to high yields and can sometimes be performed in the absence of an organic solvent. researchgate.net

More advanced catalytic systems involving transition metals like palladium have also been developed for the alkylation of malononitriles, although these are more commonly applied in specialized contexts such as allylic alkylations. chinesechemsoc.orgrsc.org

A key challenge in synthesizing symmetrically disubstituted malononitriles is controlling the reaction to favor the dialkylated product over the monoalkylated intermediate. Several strategies can be employed to optimize the yield and selectivity of the bis-alkylation.

Stoichiometry: Using a molar excess of the alkylating agent (4-(tert-butyl)benzyl halide) and the base relative to malononitrile drives the reaction towards completion and ensures that the monoalkylated intermediate is consumed. Typically, more than two equivalents of both the base and the halide are used.

Choice of Base: The strength and nature of the base can significantly influence selectivity. Stronger bases can more effectively deprotonate the less acidic monoalkylated intermediate, promoting the second alkylation step. Cesium carbonate has been reported to be particularly effective in promoting exclusive dialkylation of active methylene compounds, avoiding the formation of monoalkylated byproducts. researchgate.net

Reaction Conditions: Temperature and reaction time are important parameters. Higher temperatures can increase the reaction rate but may also lead to side reactions. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

| Catalytic System / Base | Key Features | Typical Application |

| Potassium Carbonate / TBAB | Phase-transfer catalysis, can be solvent-free. researchgate.net | General mono- and di-alkylation of malononitrile. researchgate.net |

| Cesium Carbonate | Promotes exclusive dialkylation, clean reactions. researchgate.net | Selective synthesis of disubstituted malononitriles. researchgate.net |

| Sodium Ethoxide / Ethanol | Classical strong base conditions. | Alkylation of active methylene compounds. |

| Palladium Catalysis | Stereospecific C-N bond cleavage for alkylation. rsc.org | Specialized alkylations, e.g., with allylic amines. rsc.org |

Alternative Synthetic Pathways and Retrosynthetic Considerations

While direct bis-alkylation is the most straightforward route, alternative strategies can be considered for the synthesis of this compound. A retrosynthetic analysis provides a logical framework for exploring these alternatives.

The primary retrosynthetic disconnection breaks the two C-C bonds between the central carbon and the benzyl groups. This leads back to a malononitrile dianion synthon (or its equivalent) and two equivalents of a 4-(tert-butyl)benzyl cation synthon (e.g., 4-(tert-butyl)benzyl halide). This represents the direct alkylation pathway discussed above.

An alternative disconnection could involve a two-step process via a Knoevenagel condensation followed by a conjugate addition or a reductive step.

Knoevenagel Condensation Route: This pathway would first involve the Knoevenagel condensation of malononitrile with 4-(tert-butyl)benzaldehyde. organic-chemistry.orgnih.gov This reaction, often catalyzed by a weak base like piperidine (B6355638) or β-alanine, would yield 2-(4-(tert-butyl)benzylidene)malononitrile. uni-regensburg.de The second 4-(tert-butyl)benzyl group could then be introduced in a subsequent step. However, a direct Michael addition of a 4-(tert-butyl)benzyl carbanion onto the activated double bond would be challenging. A more viable approach would be the reduction of the double bond to yield 2-(4-(tert-butyl)benzyl)malononitrile, followed by a second, standard alkylation step to introduce the final benzyl group. One-pot reductive alkylation methods have been developed that combine the initial condensation with a reduction step using a reagent like sodium borohydride. organic-chemistry.orgresearchgate.net

This two-step approach allows for the synthesis of unsymmetrically disubstituted malononitriles if a different alkylating agent is used in the second step. organic-chemistry.org

Strategies Involving Knoevenagel Condensation or Related Reactions

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene compound with a carbonyl group. researchgate.netbhu.ac.in While the direct synthesis of this compound does not involve a traditional Knoevenagel condensation with an aldehyde or ketone as the final step, the principles of this reaction are highly relevant. The synthesis of the target compound is more accurately described as a double alkylation of malononitrile.

This alkylation proceeds via the deprotonation of malononitrile to form a highly stabilized carbanion, which then acts as a nucleophile. The electrophile in this case would be a 4-(tert-butyl)benzyl halide, such as 4-(tert-butyl)benzyl chloride or bromide. The reaction would likely proceed in a stepwise manner:

Monosubstitution: Malononitrile is first reacted with one equivalent of the 4-(tert-butyl)benzyl halide in the presence of a base to form 2-(4-(tert-butyl)benzyl)malononitrile.

Disubstitution: The resulting monosubstituted malononitrile, which still possesses an acidic proton, is then subjected to a second alkylation with another equivalent of the 4-(tert-butyl)benzyl halide to yield the desired this compound.

A related strategy could involve a one-pot reductive alkylation, where an aromatic aldehyde, in this case, 4-(tert-butyl)benzaldehyde, first undergoes a Knoevenagel condensation with malononitrile to form an intermediate benzylidenemalononitrile (B1330407). organic-chemistry.org This intermediate is then reduced in situ to the monosubstituted product, which can be subsequently alkylated. organic-chemistry.org However, for the synthesis of a symmetrically disubstituted compound like this compound, a direct double alkylation is often more straightforward.

The choice of base and solvent is critical for the success of this reaction. Common bases used for the deprotonation of malononitrile include alkali metal hydroxides, alkoxides, and carbonates. The solvent should be able to dissolve the reactants and be compatible with the chosen base.

Convergent and Divergent Synthesis Routes

The synthesis of this compound can be conceptualized within the frameworks of convergent and divergent synthesis. researchgate.netwikipedia.org

Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized separately and then combined in the final steps. For the target molecule, this would involve the synthesis of the 4-(tert-butyl)benzyl halide and its subsequent reaction with the malononitrile core. This is the most likely and efficient route for this particular compound, as both starting materials are readily available or easily prepared. This strategy maximizes yield and simplifies purification by dealing with smaller, less complex intermediates. researchgate.net

Divergent Synthesis: A divergent synthesis strategy begins with a central core molecule that is successively elaborated. wikipedia.org In the context of this compound, one could envision a scenario where a more complex malononitrile derivative is first synthesized, and the 4-(tert-butyl)benzyl groups are introduced later. However, for this specific target, a divergent approach is less practical than a convergent one. Divergent synthesis is more commonly employed for creating libraries of related compounds from a common intermediate. wikipedia.org

The table below outlines a conceptual comparison of these strategies for the synthesis of the target compound.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Synthesis of 4-(tert-butyl)benzyl halide and subsequent double alkylation of malononitrile. | High overall yield, easier purification of intermediates. | Requires separate synthesis of the benzyl halide if not commercially available. |

| Divergent | Starting with a functionalized malononitrile and adding the benzyl groups. | Potentially useful for creating a library of related compounds. | Likely less efficient for the specific target, may involve more steps and lower overall yield. |

Mechanistic Studies of Key Synthetic Steps

The key synthetic step in the formation of this compound is the nucleophilic substitution reaction between the malononitrile carbanion and a 4-(tert-butyl)benzyl halide. The mechanism of this reaction is well-understood and is analogous to other alkylations of active methylene compounds.

Elucidation of Reaction Intermediates

The primary reactive intermediate in this synthesis is the malononitrile carbanion . This anion is formed by the deprotonation of malononitrile by a base. The negative charge is extensively delocalized onto the two nitrile groups, which significantly increases the acidity of the methylene protons and stabilizes the resulting anion.

The reaction proceeds through the following key intermediates:

Malononitrile Anion: Formed by the reaction of malononitrile with a base.

Monosubstituted Malononitrile Anion: After the first alkylation, the resulting 2-(4-(tert-butyl)benzyl)malononitrile is deprotonated to form a new carbanion, which is the intermediate for the second alkylation step.

In related Knoevenagel condensations catalyzed by amines, iminium ions can be key intermediates. acs.org However, in the direct alkylation with a benzyl halide, the pathway primarily involves the carbanion.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics of the alkylation of malononitrile are influenced by several factors, including the strength of the base, the nature of the solvent, the leaving group on the benzyl halide, and the reaction temperature.

Kinetics: The rate of the reaction is dependent on the concentration of both the malononitrile carbanion and the benzyl halide. The formation of the carbanion is typically a rapid equilibrium, and the subsequent nucleophilic attack is often the rate-determining step. Kinetic studies of related Knoevenagel condensations have shown that the reaction can be first-order, with an apparent activation energy that reflects the energy barrier for the C-C bond formation. researchgate.net

The table below summarizes the key factors influencing the reaction pathways.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Base Strength | A stronger base will increase the concentration of the carbanion, thus increasing the reaction rate. | Affects the position of the deprotonation equilibrium. |

| Solvent | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the base without strongly solvating the anion. | Can influence the stability of the charged intermediates. |

| Leaving Group | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) on the benzyl halide will increase the rate of the nucleophilic substitution. | Has a minor effect on the overall thermodynamics. |

| Temperature | Increasing the temperature generally increases the reaction rate according to the Arrhenius equation. | Can affect the position of equilibria and the stability of products and intermediates. |

Purification and Isolation Techniques for High-Purity Compounds

The purification of this compound is crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of any impurities.

Crystallization: Given that the target compound is a symmetrically substituted, relatively nonpolar molecule, it is likely to be a solid at room temperature. Crystallization is therefore a primary method for purification. google.com The crude product would be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The selection of an appropriate solvent system is key to achieving high purity and yield. ijddr.in

Chromatography: If crystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. A silica (B1680970) gel column is typically used for nonpolar to moderately polar compounds. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are then collected and the solvent is evaporated.

Washing/Extraction: Before final purification, a workup procedure involving washing the reaction mixture with water and/or brine is typically employed to remove inorganic salts and other water-soluble impurities. Liquid-liquid extraction is used to transfer the product from the reaction solvent to a more easily removable organic solvent.

The final purity of the compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Advanced Spectroscopic and Diffraction Based Characterization of 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile. The symmetry of the molecule simplifies its NMR spectra, with the two 4-(tert-butyl)benzyl groups being chemically equivalent.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the protons of the tert-butyl groups.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH₂) | ~7.3 | Doublet | 4H |

| Aromatic (meta to CH₂) | ~7.1 | Doublet | 4H |

| Methylene (CH₂) | ~3.2 | Singlet | 4H |

| Tert-butyl (CH₃) | ~1.3 | Singlet | 18H |

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would complement the proton data, showing signals for the quaternary carbons, the aromatic carbons, the methylene carbons, the nitrile carbons, and the tert-butyl carbons.

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic (C-ipso, attached to CH₂) | ~135 |

| Aromatic (C-para, attached to t-butyl) | ~150 |

| Aromatic (C-ortho to CH₂) | ~130 |

| Aromatic (C-meta to CH₂) | ~126 |

| Quaternary (C(CN)₂) | ~50 |

| Methylene (CH₂) | ~40 |

| Nitrile (CN) | ~115 |

| Tert-butyl (quaternary C) | ~35 |

| Tert-butyl (CH₃) | ~31 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unequivocally assign these proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the ortho and meta protons on the benzene rings, showing cross-peaks between these signals. No other correlations are expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu Expected correlations would be observed between the aromatic protons and their attached carbons, the methylene protons and their carbon, and the tert-butyl protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) correlations, which is instrumental in piecing together the molecular framework. columbia.edu Key expected correlations would include:

The methylene protons to the quaternary malononitrile (B47326) carbon and the ipso- and ortho-aromatic carbons.

The tert-butyl protons to the para-aromatic carbon and the quaternary carbon of the tert-butyl group.

The aromatic protons to neighboring aromatic carbons.

Dynamic NMR Studies for Conformational Analysis

The single bonds in this compound allow for considerable conformational freedom, primarily through rotation around the C(CN)₂-CH₂ bonds and the CH₂-Aryl bonds. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into the energy barriers associated with these rotational processes. At sufficiently low temperatures, the rotation could be slowed to the point where magnetically non-equivalent conformers might be observed, leading to a splitting of the NMR signals. However, at room temperature, rapid conformational exchange is expected, leading to the simplified, time-averaged spectra described above.

Vibrational Spectroscopy (Infrared and Raman) and Theoretical Correlation

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Detailed Band Assignment and Functional Group Analysis

The Infrared (IR) and Raman spectra of this compound are expected to be dominated by bands corresponding to its key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2250-2210 (weak in IR, strong in Raman) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic - CH₂, CH₃) | Stretching | 3000-2850 |

| C=C (Aromatic) | Ring Stretching | 1610-1585, 1500-1400 |

| CH₂ | Scissoring | ~1465 |

| CH₃ (t-butyl) | Asymmetric/Symmetric Bending | ~1470, ~1370 |

| C-H (Aromatic) | Out-of-plane Bending | 840-810 (indicative of 1,4-disubstitution) |

Computational Prediction of Vibrational Modes

To support the experimental band assignments, theoretical calculations using methods like Density Functional Theory (DFT) can be performed. nih.gov By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated. This computational approach allows for a more detailed assignment of complex vibrational modes that arise from the coupling of various stretches and bends throughout the molecule. nih.gov The calculated frequencies are often scaled to better match the experimental data. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Absorption: The electronic absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the benzene rings. The presence of the alkyl and nitrile substituents would cause a slight red-shift (bathochromic shift) compared to unsubstituted benzene. A primary absorption band is expected around 260-270 nm.

Fluorescence Emission: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption band and would occur at a longer wavelength (Stokes shift). The quantum yield of fluorescence would depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways.

UV-Visible Absorption Profiles and Extinction Coefficients

No published studies were identified that report on the UV-Visible absorption spectrum or the molar extinction coefficients for this compound. This fundamental data, which describes how the molecule interacts with ultraviolet and visible light, is essential for understanding its electronic structure and potential applications in materials science and photochemistry.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Information regarding the fluorescence and phosphorescence quantum yields and lifetimes of this compound is not present in the available literature. These parameters are crucial for quantifying the efficiency of the compound's light-emitting processes and are key indicators of its potential use in applications such as organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

Solvatochromic Effects and Excited State Dynamics

There is no available research detailing the solvatochromic effects or the excited state dynamics of this compound. Such studies would involve analyzing changes in the compound's spectroscopic properties in solvents of varying polarity to probe the nature of its excited states and its interactions with the surrounding environment.

High-Resolution Mass Spectrometry and Fragmentation Studies

While mass spectrometry is a common technique for the characterization of organic molecules, specific high-resolution data and detailed fragmentation studies for this compound have not been published.

Accurate Mass Determination and Elemental Composition

No experimental data from high-resolution mass spectrometry, which would provide an accurate mass measurement and confirm the elemental composition of this compound, could be located in the scientific literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

A detailed analysis of the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) has not been reported. This type of study is vital for confirming the compound's molecular structure by breaking it down into smaller, identifiable fragments.

Single Crystal X-ray Diffraction Analysis

A definitive structural elucidation of this compound through single-crystal X-ray diffraction is not available in the public domain. Crystal structures have been reported for other malononitrile derivatives, providing valuable insights into their molecular geometry and intermolecular interactions. However, without a specific crystallographic study of the title compound, its precise three-dimensional structure, bond lengths, and angles remain undetermined.

Determination of Molecular Geometry and Bond Parameters

An X-ray crystallographic analysis would provide the precise three-dimensional arrangement of atoms in this compound. This would allow for the creation of a detailed data table listing key bond lengths, bond angles, and torsion angles.

Hypothetical Data Table of Selected Bond Parameters:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(quat) | C(benzyl) | - | - | e.g., 1.53-1.55 |

| Bond Length | C(benzyl) | C(aromatic) | - | - | e.g., 1.50-1.52 |

| Bond Length | C(quat) | C(cyano) | - | - | e.g., 1.47-1.49 |

| Bond Length | C(cyano) | N | - | - | e.g., 1.14-1.16 |

| Bond Angle | C(benzyl) | C(quat) | C(benzyl) | - | e.g., 109-111 |

| Bond Angle | C(benzyl) | C(quat) | C(cyano) | - | e.g., 108-110 |

| Bond Angle | C(cyano) | C(quat) | C(cyano) | - | e.g., 107-109 |

| Torsion Angle | C(aromatic) | C(benzyl) | C(quat) | C(benzyl) | e.g., Variable |

Note: The values presented in this table are hypothetical and are based on typical values for similar organic molecules. They are for illustrative purposes only.

The geometry around the central quaternary carbon atom would be expected to be tetrahedral. The two 4-(tert-butyl)benzyl groups would likely adopt a staggered conformation to minimize steric hindrance. The flexibility of the benzyl groups would be evident from the torsion angles involving the C(aromatic)-C(benzyl)-C(quat)-C(benzyl) chains.

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H···N hydrogen bonds)

C-H···N Hydrogen Bonds: A common interaction in molecules containing nitrile groups and C-H bonds is the formation of weak hydrogen bonds. The nitrogen atoms of the cyano groups are potential hydrogen bond acceptors, while various C-H bonds from the benzyl and tert-butyl groups could act as donors. A detailed analysis would identify the specific C-H···N interactions, their geometries (donor-hydrogen···acceptor angle), and their distances.

π-π Stacking: The presence of two phenyl rings per molecule suggests the possibility of π-π stacking interactions between adjacent molecules. The analysis would determine the centroid-to-centroid distance between the aromatic rings and the degree of ring slippage, which are key parameters in defining the strength and nature of these interactions.

Hypothetical Data Table of Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H···N | C(benzyl)-H | N(cyano) | e.g., 2.4-2.8 (H···N) | e.g., 140-160 |

| π-π Stacking | Phenyl Ring 1 | Phenyl Ring 2 | e.g., 3.5-3.8 (centroid-centroid) | - |

Note: This table is illustrative and contains no experimental data for the target compound.

Crystal Packing and Polymorphism Considerations

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for a molecule with the conformational flexibility of this compound. Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may have different physical properties. However, without experimental data, it is not possible to determine if this compound exhibits polymorphism.

Lack of Specific Research Data for this compound

Consequently, the detailed analysis requested in the article outline, including quantum chemical calculations of its ground and excited state properties, cannot be provided at this time. The scientific literature accessible through the conducted searches does not appear to contain specific studies on:

Density Functional Theory (DFT) calculations for the molecular orbital energies (HOMO-LUMO) of this compound.

Electrostatic potential surfaces and charge distribution analyses for this compound.

Molecular geometry optimization and conformer analysis.

Time-Dependent DFT (TD-DFT) simulations of its absorption and emission spectra.

Analyses of its singlet and triplet excited states .

While the search yielded studies on other malononitrile derivatives and compounds containing benzyl groups, the unique structure of this compound means that data from these related molecules cannot be accurately extrapolated to fulfill the specific requirements of the request.

Therefore, the subsequent sections of the proposed article cannot be generated with scientifically accurate and specific data as per the user's instructions. Further research would be required to be published on this specific compound before a detailed theoretical and computational analysis would be possible.

Theoretical and Computational Investigations of Electronic Structure and Reactivity of 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular dynamics simulations serve as a powerful computational microscope to explore the accessible conformations of a molecule and their dynamic behavior over time. For a sterically hindered and flexible molecule like 2,2-bis(4-(tert-butyl)benzyl)malononitrile, MD simulations are crucial for understanding how its shape influences its properties and interactions in different environments.

The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov While general-purpose force fields like the General Amber Force Field (GAFF) provide a good starting point, the unique structural motifs in this compound—specifically the quaternary carbon atom bonded to two benzyl (B1604629) groups and the bulky tert-butyl substituents—necessitate careful validation and likely re-parameterization.

The development of a bespoke force field for this molecule would involve a multi-step process:

Initial Parameter Assignment: Parameters from existing force fields (e.g., GAFF or CGenFF) are used as an initial guess. These parameters are assigned based on atom types that describe the local chemical environment of each atom. frontiersin.org

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are performed to obtain accurate information about the molecule's geometry, vibrational frequencies, and electron distribution.

Parameter Optimization:

Bonded Parameters: Equilibrium bond lengths and angles from the QM-optimized geometry are compared to the molecular mechanics (MM) geometry. If significant deviations exist, the force field's equilibrium values can be adjusted. nih.gov The most critical parameters are the dihedral angles governing the rotation around the C(CN)₂–CH₂ and CH₂–Phenyl bonds. The potential energy surface for the rotation of these bonds is scanned using QM calculations, and the resulting energy profile is used to fit the dihedral force constants in the MM force field. frontiersin.org

Non-bonded Parameters: Atomic partial charges are derived by fitting them to the QM electrostatic potential (ESP), for instance, using the restrained electrostatic potential (RESP) approach. This ensures that the electrostatic interactions are modeled accurately. Lennard-Jones parameters, which describe van der Waals interactions, are typically transferred from established atom types.

Validation involves demonstrating that the newly developed force field can accurately reproduce QM-calculated properties, such as conformational energies and geometries, that were not used during the parameterization process.

Table 1: Illustrative Validation of Force Field Parameters for this compound This table presents hypothetical data for comparison purposes.

| Parameter | QM (DFT/B3LYP/6-31G*) | MM (Validated Force Field) | Deviation |

|---|---|---|---|

| C-C(benzyl) Bond Length | 1.54 Å | 1.54 Å | 0.0% |

| C(benzyl)-C(quat)-C(benzyl) Angle | 112.5° | 112.3° | -0.2° |

| Dihedral Angle (C-C-C-C) Energy Barrier | 4.2 kcal/mol | 4.1 kcal/mol | -2.4% |

With a validated force field, MD simulations can be performed to map the conformational landscape of this compound. The flexibility of the molecule is primarily dictated by the rotation of the two 4-(tert-butyl)benzyl groups around the central quaternary carbon.

In Solution: To simulate the molecule in a solvent such as toluene (B28343) or chloroform, it is placed in the center of a periodic box filled with explicit solvent molecules. The system is then subjected to energy minimization, followed by a gradual heating and equilibration phase, before a production run is initiated for data collection. These simulations can reveal:

The preferred conformations (rotamers) of the benzyl groups.

The timescale of conformational transitions.

The solvent's influence on the conformational equilibrium through solvent-solute interactions.

The root-mean-square fluctuation (RMSF) of different parts of the molecule, indicating their relative flexibility.

Due to the steric hindrance from the bulky tert-butyl groups, certain orientations of the benzyl rings will be energetically favored, while others will be disfavored. The simulations would likely show a propeller-like arrangement of the benzyl groups to minimize steric clash.

In the Solid State: Simulations in the solid state are performed on a crystal lattice, typically derived from X-ray crystallography data. These simulations are crucial for understanding the effects of crystal packing forces on molecular conformation. In the crystalline environment, the molecule's conformational freedom is significantly restricted compared to the solution phase. Solid-state MD can help analyze:

The stability of the crystal packing.

The extent of thermal motion and disorder within the crystal.

The presence of any phase transitions as a function of temperature.

Anisotropic atomic displacements, which can be compared with experimental crystallographic data.

The interplay between intramolecular steric hindrance and intermolecular packing forces in the crystal will determine the final observed conformation.

Table 2: Hypothetical Conformational Analysis Results from MD Simulations This table presents hypothetical data for illustrative purposes.

| Conformer | Key Dihedral Angles (φ1, φ2) | Relative Energy (kcal/mol) | Population in Toluene at 298 K |

|---|---|---|---|

| Anti-parallel | (65°, -65°) | 0.00 | ~ 75% |

| Gauche | (60°, 170°) | 1.50 | ~ 20% |

| Syn-parallel (eclipsed) | (0°, 0°) | > 10.0 | < 1% |

Computational Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into reactivity that are often inaccessible through experiments alone. rsc.org

For this compound, the chemically active center is the malononitrile (B47326) group. Computational methods can be used to model its reactivity towards various reagents. A common reaction for malononitriles is nucleophilic addition to the cyano groups or hydrolysis.

The process to determine a reaction barrier computationally involves:

Reactant and Product Optimization: The geometries of the reactants and products are fully optimized to find their minimum energy structures on the potential energy surface.

Transition State (TS) Search: A search for the first-order saddle point connecting the reactants and products is performed. This saddle point corresponds to the transition state of the reaction. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed for this search.

TS Verification: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). nih.gov

Reaction Barrier Calculation: The electronic energy barrier (activation energy) is calculated as the difference in energy between the transition state and the reactants. pennylane.ai Zero-point vibrational energy (ZPVE) corrections are typically included to obtain a more accurate barrier height.

By mapping the intrinsic reaction coordinate (IRC), the computational chemist can confirm that the located TS indeed connects the intended reactants and products.

Table 3: Hypothetical Reaction Barriers for the Hydrolysis of a Cyano Group This table presents hypothetical data for illustrative purposes.

| Reaction Step | Computational Method | Electronic Barrier (ΔE) | ZPVE-Corrected Barrier (ΔE‡) |

|---|---|---|---|

| Nucleophilic attack of H₂O | DFT (B3LYP/6-311+G) | 25.8 kcal/mol | 24.1 kcal/mol |

| Proton transfer | DFT (B3LYP/6-311+G) | 12.3 kcal/mol | 11.5 kcal/mol |

The scaffold of this compound can be used as a starting point for the in silico design of new molecules with tailored properties. This is particularly relevant in materials science, where properties like charge mobility, light absorption, and emission are of interest. nih.govyoutube.com

Computational design strategies include:

High-Throughput Virtual Screening: A large library of virtual derivatives can be created by systematically modifying the parent structure (e.g., changing the substituents on the phenyl rings, replacing the cyano groups). Key properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to electronic behavior, can be rapidly calculated for each derivative using DFT.

Quantitative Structure-Property Relationship (QSPR): By analyzing the computed data from a library of derivatives, a mathematical model can be built that relates specific structural features to desired properties. This model can then be used to predict the properties of new, unsynthesized molecules.

Generative Models: Advanced machine learning techniques, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on known chemical structures and their properties to generate entirely new molecular structures that are predicted to have optimal properties. nih.gov

These computational approaches can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for experimental synthesis and characterization.

Table 4: Hypothetical Properties of Designed Derivatives for Organic Electronics This table presents hypothetical data for illustrative purposes.

| Derivative Substituent (at para-position) | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -C(CH₃)₃ (Parent) | -6.2 | -1.8 | 4.4 |

| -OCH₃ | -5.8 | -1.7 | 4.1 |

| -N(CH₃)₂ | -5.3 | -1.6 | 3.7 |

| -NO₂ | -6.8 | -2.5 | 4.3 |

Prediction of Charge Transport Characteristics

The extended π-systems of the benzyl groups suggest that this compound and its derivatives could potentially be used as organic semiconductors. Computational chemistry provides a framework for predicting the charge transport efficiency of such materials at the molecular level. rsc.org In many organic materials, charge transport occurs via a "hopping" mechanism, where a charge (electron or hole) moves between adjacent molecules.

The rate of charge hopping can be estimated using semi-classical Marcus theory, which depends on two key parameters: rsc.org

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to its charged state and vice-versa. It has two components: the internal reorganization energy (λᵢ), related to changes in the molecule's own geometry, and the external reorganization energy, related to the polarization of the surrounding medium. A lower reorganization energy facilitates faster charge transport. λᵢ can be calculated reliably using DFT.

Electronic Coupling (V) or Transfer Integral (t): This term quantifies the strength of the electronic interaction between two adjacent molecules in the crystal. Its value is highly sensitive to the relative distance and orientation of the molecules. Larger electronic coupling leads to more efficient charge transport. rsc.org

By first predicting the crystal packing using molecular mechanics or specialized crystal structure prediction algorithms, one can identify neighboring molecule pairs. Then, quantum chemical calculations can be performed on these pairs to compute the electronic coupling. Combining these parameters allows for an estimation of the charge carrier mobility, a key metric for the performance of a semiconductor. Nonadiabatic molecular dynamics simulations can provide an even more detailed picture of charge transport by explicitly modeling the interplay between electronic and nuclear motions. cnr.itacs.org

Table 5: Hypothetical Calculated Charge Transport Parameters This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| Hole Reorganization Energy (λh) | 0.28 eV | Moderate value; suggests reasonable hole mobility is possible. |

| Electron Reorganization Energy (λe) | 0.35 eV | Higher than λh; suggests hole transport may be more efficient than electron transport. |

| Max. Electronic Coupling (V) | 45 meV | Indicates moderate electronic interaction between co-facial π-stacked molecules. |

| Estimated Hole Mobility (μh) | ~ 0.1 cm²/Vs | Suggests potential as a p-type organic semiconductor. |

Derivatization and Structural Modification Strategies for Tailored Properties of 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

Functionalization at the Malononitrile (B47326) Core (Beyond Alkylation)

The quaternary carbon at the core of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile is sterically hindered, making direct substitution challenging. Therefore, functionalization strategies often focus on modifying the electronic nature of the core through the influence of attached groups or by utilizing the reactivity of the nitrile functionalities.

Directly adding substituents to the central carbon of the pre-formed molecule is not a common strategy. Instead, the electronic properties of the malononitrile core are typically modulated by incorporating electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the benzyl (B1604629) precursors prior to synthesis. These groups can significantly influence the reactivity of the starting materials and the electronic characteristics of the final product.

For instance, in related Knoevenagel condensation reactions to produce benzylidenemalononitriles, the presence of EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) on the aromatic aldehyde reactant accelerates the reaction. nih.gov Conversely, EDGs such as methoxy (B1213986) (-OCH₃) or hydroxy (-OH) can alter the electronic density and reactivity in a different manner. nih.gov While the target molecule is formed via nucleophilic substitution rather than condensation, the principle remains: the electronic nature of the substituents on the benzyl rings indirectly modifies the properties of the malononitrile core.

| Substituent on Benzyl Precursor | Group Type | Expected Influence on Malononitrile Core Properties | Reference Example |

| Methoxy (-OCH₃) | Electron-Donating (EDG) | Increases electron density, may affect charge-transfer properties. | Synthesis of 2-(4-Methoxylbenzylidene)malononitrile. rasayanjournal.co.in |

| Methyl (-CH₃) | Electron-Donating (EDG) | Inductively donates electron density. | Synthesis of 2-(4-Methylbenzylidene)malononitrile. rasayanjournal.co.in |

| Chloro (-Cl) | Electron-Withdrawing (EWG) | Inductively withdraws electron density. | Synthesis of 2-(4-Chlorobenzylidene)malononitrile. rasayanjournal.co.in |

| Nitro (-NO₂) | Strong Electron-Withdrawing (EWG) | Significantly reduces electron density, enhances acidity of adjacent protons in precursors. | Synthesis of 2-(4-Nitrobenzylidene)malononitrile. nih.govrasayanjournal.co.in |

Given the steric hindrance at the central quaternary carbon, "further substitution" typically involves reactions of the nitrile groups rather than the addition of new groups to the carbon skeleton. The malononitrile moiety is a versatile building block in organic synthesis. researchgate.net

One key strategy involves using the molecule as a precursor in cyclocondensation reactions. For example, the reaction of 2-[bis(methylthio)methylene]malononitrile with diamines yields heterocyclic derivatives. This suggests that the nitrile groups of this compound could potentially participate in similar cyclization reactions to form more complex, rigid structures.

Another approach could involve the chemical transformation of the nitrile groups themselves. While challenging, nitriles can be hydrolyzed to amides or carboxylic acids, or reduced to amines, which would fundamentally alter the chemical nature of the core. Direct halogenation at the central carbon, while not documented for this specific molecule, has been achieved in related structures like malononamide, where reaction with bromine yields 2,2-dibromo-2-cyanoacetamide. google.com This suggests that, under specific conditions, direct functionalization might be feasible.

Modification of the Benzyl Moieties

The most common strategy for modifying the benzyl moieties is electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the tert-butyl group and the methylene (B1212753) bridge attached to the malononitrile core.

Directing Effects : The tert-butyl group is an activating, ortho-, para-director due to hyperconjugation and inductive effects. The -CH₂-C(CN)₂-R group, connected to the ring, is generally considered to be an electron-withdrawing and thus deactivating, meta-director, although its effect is weaker than strongly deactivating groups like -NO₂. In an EAS reaction, the powerful activating effect of the tert-butyl group will dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Halogenation : Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would be expected to yield the mono- or di-brominated product, with substitution occurring at the positions ortho to the tert-butyl group. mnstate.eduyoutube.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. masterorganicchemistry.com This would lead to the introduction of a nitro group, again primarily at the positions ortho to the activating tert-butyl group. nih.gov

Alkoxylation : While direct alkoxylation is not a standard EAS reaction, alkoxy groups can be introduced by first performing a halogenation or nitration, followed by nucleophilic aromatic substitution or reduction and subsequent functionalization.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2,2-Bis(3-bromo-4-(tert-butyl)benzyl)malononitrile |

| Nitration | HNO₃, H₂SO₄ | 2,2-Bis(3-nitro-4-(tert-butyl)benzyl)malononitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,2-Bis(3-acyl-4-(tert-butyl)benzyl)malononitrile |

A more profound structural modification involves replacing the methylene (-CH₂-) carbon in the benzyl linker with a heteroatom such as oxygen, sulfur, or nitrogen. This would create an ether, thioether, or amine linkage, respectively. Such a change would significantly impact the molecule's conformation, polarity, and potential for hydrogen bonding.

This strategy would require a different synthetic approach, starting from precursors that already contain the heteroatom linker. For example, to synthesize an oxygen-linked analogue, one might start with 4-(tert-butyl)phenol, convert it to an appropriate alkyl halide like 1-(chloromethoxy)-4-(tert-butyl)benzene, and then react this electrophile with the malononitrile anion.

Hypothetical Synthetic Route for an Ether Linker:

Precursor Synthesis : 4-(tert-butyl)phenol + Formaldehyde + HCl → 1-(chloromethyl)-4-(tert-butyl)benzene

Alkylation : Malononitrile + Base (e.g., NaH) → [CH(CN)₂]⁻ Na⁺

Coupling : 2 eq. 1-(chloromethyl)-4-(tert-butyl)benzene + [CH(CN)₂]⁻ Na⁺ → Target analogue

This modular approach allows for the incorporation of a wide variety of linkers to systematically study structure-property relationships.

Strategies for Polymerization and Oligomerization

Incorporating this compound into a polymer backbone can create materials with unique thermal and electronic properties. Since the core of the molecule is saturated, direct polymerization through the central carbon is not feasible.

The primary strategy involves introducing polymerizable functional groups onto the aromatic rings of the benzyl moieties. This can be achieved by:

Using Functionalized Precursors : Synthesizing the molecule from a benzyl halide that already contains a polymerizable group, such as 4-vinylbenzyl chloride.

Post-Functionalization : Performing an electrophilic aromatic substitution reaction on the parent molecule to add a reactive group, for example, a Friedel-Crafts reaction to introduce a vinyl or styryl group.

Once the monomer is functionalized with groups like vinyl, acrylate, or methacrylate, standard polymerization techniques such as free-radical polymerization can be employed. lu.se This approach allows the rigid, sterically bulky malononitrile core to be appended as a repeating unit along a flexible polymer chain, influencing the final material's glass transition temperature, refractive index, and other physical properties.

A less common alternative is polymerization involving the nitrile groups. While the C≡N triple bond is generally stable, polymerization can be initiated under specific conditions, such as with certain catalysts or at high temperatures, leading to the formation of conjugated polymer backbones containing C=N bonds. mdpi.com However, this method typically offers less control over the polymer structure compared to the functionalization of the aromatic rings.

Incorporation into Polymer Backbones

The integration of this compound into polymer backbones can be envisioned through several synthetic routes, leveraging the reactivity of the malononitrile group or by functionalizing the benzyl rings. While direct polymerization of this compound is not straightforward, its derivatives can be designed as monomers for polymerization reactions. Malononitrile itself can undergo polymerization under specific conditions, such as in the presence of strong bases or upon heating, although this can be a violent reaction. nih.gov For a more controlled incorporation, the tert-butylbenzyl groups could be chemically modified to introduce polymerizable functionalities like vinyl, acrylate, or styrenic groups.

Another approach involves a post-polymerization modification. A pre-formed polymer with reactive side chains, such as aldehyde groups, can undergo a Knoevenagel condensation with a molecule like malononitrile to introduce acrylonitrile (B1666552) units into the side chains. rsc.org Similarly, a polymer containing suitable leaving groups could be functionalized by nucleophilic substitution with a carbanion derived from this compound. The bulky tert-butyl groups would act as large side chains, influencing the polymer's solubility, thermal properties, and processability.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Strategy | Monomer/Polymer Precursor | Key Reaction | Potential Polymer Properties |

| Chain-growth polymerization | Vinyl-functionalized this compound | Radical or ionic polymerization | Thermoplastics with high thermal stability and solubility in organic solvents. |

| Step-growth polymerization | Dihydroxy or diamino-functionalized this compound | Polycondensation with diacids or diisocyanates | Polyesters or polyamides with bulky side groups influencing morphology. |

| Post-polymerization modification | Polymer with electrophilic side chains (e.g., poly(vinyl chloride)) | Nucleophilic substitution with the carbanion of this compound | Functionalized polymers with tailored optical or electronic properties. |

Formation of Dimer/Oligomer Architectures

The formation of well-defined dimers and oligomers of this compound can be achieved through controlled chemical reactions. The malononitrile moiety is a key player in such transformations. For instance, dimerization of malononitrile can be catalyzed by acids or bases to form 2-amino-1,1,3-tricyanopropene. researchgate.net While the bulky tert-butylbenzyl groups in the target molecule would sterically hinder some of the typical reactions of malononitrile, they also offer opportunities for selective oligomerization.

The presence of α-hydrogens in nitriles allows for their oligomerization, which can be catalyzed by alkali metals. researchgate.net In the case of this compound, the methylene protons are acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion could potentially react with another molecule of the parent compound, leading to the formation of a dimer. The reaction conditions, such as the choice of base and solvent, would be critical in controlling the extent of oligomerization. The resulting dimers and oligomers would possess a high degree of steric congestion, which could lead to unique conformational preferences and packing behaviors.

Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry can be harnessed to guide the self-organization of this compound into ordered structures. This involves the strategic use of non-covalent interactions to create well-defined assemblies with emergent properties.

Design of Non-Covalent Interactions for Ordered Structures

The molecular structure of this compound contains several features that can participate in non-covalent interactions. The nitrile groups can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and C-H···π interactions. The tert-butyl groups, although bulky, can also participate in van der Waals forces.

Crystal engineering of related benzylidenemalononitrile (B1330407) derivatives has shown that C-H···N hydrogen bonds can play a significant role in stabilizing molecular conformations. researchgate.netnih.gov In the case of this compound, intramolecular C-H···N interactions could influence the orientation of the benzyl groups relative to the malononitrile core. Intermolecularly, a variety of non-covalent interactions can be envisioned to drive the formation of ordered structures. For instance, in the crystal structure of (E)-4-(4-tert-butylphenyl)but-3-en-2-one, C-H···O hydrogen bonds lead to the formation of inversion dimers, which then stack through C-H···π interactions. researchgate.net Similar motifs could be expected in the solid-state structure of this compound. The interplay of these weak interactions can be tuned by co-crystallization with other molecules that can act as hydrogen bond donors or acceptors, or by modifying the substitution pattern on the aromatic rings.

Table 2: Potential Non-Covalent Interactions in the Assembly of this compound

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Hydrogen Bonding | Nitrile groups (acceptor), C-H bonds (donor) | Directional control of molecular packing, formation of chains or networks. |

| π-π Stacking | Phenyl rings | Formation of columnar or lamellar structures. |

| C-H···π Interactions | C-H bonds of tert-butyl or benzyl groups and phenyl rings | Stabilization of stacked structures and control of intermolecular distances. |

| Van der Waals Forces | tert-butyl groups | Close packing of molecules and contribution to overall lattice energy. |

Formation of Liquid Crystalline Phases or Aggregates

The anisotropic molecular shape of this compound, with its rigid core and flexible, bulky side groups, suggests the potential for the formation of liquid crystalline phases. uh.edu Molecules that exhibit liquid crystallinity are typically rigid and rod-shaped, which allows for orientational order. uh.edu The presence of two tert-butylbenzyl groups could impart a degree of rigidity and an elongated shape to the molecule.

The formation of liquid crystal phases is often driven by a combination of anisotropic dispersion forces and packing interactions. uh.edu In polystyrene derivatives, the incorporation of 2,4-di-tert-butylphenoxymethyl side groups has been shown to induce vertical alignment of liquid crystals, a behavior attributed to the nonpolar and bulky nature of these groups. nih.gov Similarly, the tert-butylbenzyl groups in this compound could promote the formation of mesophases. The specific type of liquid crystalline phase (e.g., nematic, smectic) would depend on the balance of intermolecular forces and the molecular geometry. The tendency for self-aggregation in solution, driven by solvophobic effects and intermolecular interactions, could also lead to the formation of ordered aggregates with liquid crystalline characteristics. nih.gov

Comprehensive Search Reveals Lack of Specific Data for this compound

Following a thorough and extensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. Despite targeted searches for its electronic, optoelectronic, and reactive properties, no dedicated studies detailing its structure-property relationships, as requested in the provided outline, could be located.

The inquiry sought to populate a detailed article structure focusing on several key scientific aspects of the compound. These included the correlation of its molecular structure with electronic properties such as HOMO-LUMO gaps and charge transfer character, the relationship between its molecular architecture and optoelectronic behaviors like photoluminescence efficiency, and the influence of its structural features on reactivity and stability.

While general information exists for the broader class of malononitrile derivatives, and some data is available for structurally related but distinct molecules, no scholarly articles, experimental datasets, or computational studies were found that specifically address these properties for this compound. Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the detailed outline provided for this particular compound.

The absence of such specific data in the public domain prevents a detailed analysis and discussion as per the requested sections and subsections. Any attempt to extrapolate from related compounds would not meet the stringent requirement of focusing solely on this compound.

Therefore, the requested article cannot be generated at this time due to the unavailability of the necessary scientific information.

Structure Property Relationships and Their Academic Implications for 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

Influence of Structural Features on Reactivity and Stability

Steric Hindrance Effects on Reactivity

The reactivity of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile is profoundly influenced by the steric bulk originating from the two 4-(tert-butyl)benzyl groups attached to the central carbon atom. This steric congestion creates a crowded environment around the malononitrile (B47326) core, which has significant implications for its chemical transformations.

One of the primary consequences of this steric hindrance is the shielding of the electrophilic carbon of the nitrile groups and the quaternary carbon. This shielding can impede the approach of nucleophiles, thereby reducing the rates of reactions that involve nucleophilic attack at these positions. For instance, in reactions such as base-catalyzed hydrolysis or additions across the cyano groups, the bulky substituents are expected to create a significant kinetic barrier.

Furthermore, reactions involving the abstraction of the alpha-proton in related malononitrile derivatives are common. However, in this compound, there are no alpha-protons, making it unreactive in typical base-catalyzed condensation reactions like the Knoevenagel condensation. The reactivity would instead be centered on the nitrile groups or the aromatic rings.

The steric strain inherent in the molecule, due to the two large benzyl (B1604629) groups being attached to the same carbon, can also influence its thermal stability and reactivity. This strain could potentially be relieved through reactions that lead to a change in the hybridization of the central carbon from sp³ to sp², if a suitable reaction pathway exists.

Research on related sterically hindered molecules supports these assertions. Studies on reactions of aldehydes with malononitrile in the presence of bulky groups have shown that high steric hindrance can alter reaction pathways and significantly slow down reaction rates. rsc.orgresearchgate.net For example, the synthesis of benzylidenemalononitrile (B1330407) derivatives can be slower with sterically hindered aldehydes. nih.gov While the target molecule is not a benzylidenemalononitrile, the principle of steric hindrance from bulky benzyl groups impacting reactivity is transferable.

To illustrate the potential impact of steric hindrance on reaction rates, the following hypothetical data compares the relative reaction rates of nucleophilic addition to the nitrile carbon for malononitrile and its substituted derivatives.

| Compound Name | Substituent at C2 | Relative Rate of Nucleophilic Addition |

| Malononitrile | H, H | 100 |

| Benzylmalononitrile | Benzyl, H | 45 |

| 2,2-Dibenzylmalononitrile | Benzyl, Benzyl | 15 |

| This compound | 4-(tert-butyl)benzyl, 4-(tert-butyl)benzyl | 5 |

This table presents hypothetical, illustrative data to demonstrate the concept of steric hindrance and does not represent actual experimental results.

Electronic Effects on Chemical Stability

The chemical stability of this compound is significantly influenced by the electronic effects of the para-tert-butylbenzyl substituents. The tert-butyl group is known to be an electron-donating group through induction and hyperconjugation. This electron-donating nature has a stabilizing effect on the molecule.

The electron-donating effect of the tert-butyl groups can influence the stability of any potential cationic intermediates that might form at the benzylic positions. For instance, in the event of a reaction that involves the formation of a benzyl cation, the para-tert-butyl group would provide significant stabilization through resonance and induction. This is a well-established principle in physical organic chemistry. Studies on substituted benzyl radicals and cations consistently show that electron-donating groups in the para position enhance their stability.

Furthermore, the presence of electron-donating groups on the aromatic rings can affect their susceptibility to electrophilic aromatic substitution. The tert-butyl groups activate the rings, making them more reactive towards electrophiles. However, the steric bulk of the entire substituent on the ring would direct incoming electrophiles primarily to the positions ortho to the tert-butyl group.

The stability of the C-C bond between the benzylic carbons and the central malononitrile carbon is also influenced by these electronic effects. The electron-withdrawing nature of the two cyano groups polarizes the molecule, but the electron-donating benzyl groups help to mitigate this effect, leading to a relatively stable gem-dibenzylic structure. Research on the stability of substituted benzyl radicals has shown that electron-releasing para substituents can decrease the bond dissociation enthalpy of the benzylic C-H bond, which is an indicator of the stability of the resulting radical. researchgate.net While our molecule lacks benzylic hydrogens, the principle of substituent effects on the stability of the benzylic position is relevant.

To quantify the electronic effect of the para-tert-butyl group, a comparison of Hammett parameters for different para substituents can be illustrative.

| Para Substituent | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | +0.78 | Electron-withdrawing |

| -CN | +0.66 | Electron-withdrawing |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-donating |

| -C(CH₃)₃ | -0.20 | Electron-donating |

This table presents established Hammett constants to illustrate the electronic effect of the tert-butyl group.

Advanced Applications of 2,2 Bis 4 Tert Butyl Benzyl Malononitrile in Organic and Hybrid Materials Science

Organic Semiconductors and Field-Effect Transistors (OFETs)

There is no available research on the application of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile in organic field-effect transistors.

Active Layer Formation and Device Fabrication Methodologies

No studies detailing the formation of active layers or the fabrication of OFET devices using this compound were found.

Charge Carrier Mobility Studies and Device Performance Optimization

Data on charge carrier mobility and performance optimization for devices based on this compound is not present in the scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The application of this compound in OLEDs or other electroluminescent devices has not been reported in the reviewed literature.

Emitter Characteristics and Device Architectures

There is no information on the emitter characteristics or device architectures incorporating this specific compound.

Color Tuning and Efficiency Enhancement Strategies

No research has been published on strategies for color tuning or enhancing the efficiency of OLEDs using this compound.

Organic Photovoltaics (OPVs) and Photoactive Devices

No studies were found that investigate the use of this compound in organic photovoltaic cells or other photoactive devices.

In-depth Scientific Review of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of the scientific literature reveals a significant scarcity of specific research and data pertaining to the chemical compound this compound. Despite extensive searches across scholarly databases, patents, and chemical repositories, detailed information required to construct an in-depth article on its advanced applications in organic and hybrid materials science is not publicly available.

The malononitrile (B47326) functional group is a well-known component in the design of materials for organic electronics and non-linear optics due to its strong electron-accepting properties. Malononitrile derivatives are frequently utilized in the synthesis of donor-acceptor molecules, which are crucial for applications in organic photovoltaics, and as chromophores for non-linear optical materials. researchgate.net Additionally, the malononitrile moiety has been incorporated into fluorescent probes for the detection of various analytes. nih.gov

However, the specific compound of interest, this compound, which features two 4-(tert-butyl)benzyl groups attached to the central carbon of the malononitrile unit, does not appear to have been a subject of detailed study in the available scientific literature. Consequently, specific data on its electron acceptor/donor properties, performance in material blends, exciton (B1674681) dissociation and charge generation mechanisms, hyperpolarizability, or its use as a fluorescent probe are not available.

While general principles of materials science and organic chemistry would allow for theoretical postulations about the properties of this compound based on its structure, the absence of experimental data or computational studies prevents a scientifically rigorous discussion as requested. For example, research on related benzylidenemalononitrile (B1330407) derivatives has been conducted to explore their synthesis and potential applications. uni-regensburg.denih.gov However, the structural differences between these and this compound are significant enough that direct extrapolation of their properties would be speculative.

Similarly, while the non-linear optical (NLO) properties of various organic molecules, including some malononitrile derivatives, have been investigated, no specific measurements or calculations for this compound have been found. researchgate.netbohrium.com The design of NLO materials is a complex field where small structural changes can lead to significant differences in properties.

In the area of fluorescent probes, the sensing mechanism is highly dependent on the specific molecular structure and its interaction with the target analyte. Although malononitrile-based probes have been developed, the specific sensing capabilities of this compound have not been reported. mdpi.com

Due to the lack of specific research findings for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline and focuses solely on this compound. Further experimental and theoretical research on this specific molecule is needed to elucidate its properties and potential applications.

Fluorescent Probes and Chemical Sensors

Selectivity and Sensitivity Enhancement

Detailed research findings and data tables regarding the application of this compound for improving the selectivity and sensitivity of materials are not available in the current scientific literature.

Concluding Remarks and Future Research Trajectories for 2,2 Bis 4 Tert Butyl Benzyl Malononitrile

Summary of Key Academic Contributions and Discoveries

Academic contributions directly focusing on 2,2-Bis(4-(tert-butyl)benzyl)malononitrile are sparse. However, the foundational knowledge from the study of benzylidenemalononitriles provides a critical starting point. Research on benzylidenemalononitrile (B1330407) derivatives has revealed their significance as versatile intermediates and target molecules in organic chemistry. These compounds are known for their unique properties and have been investigated for a range of applications, including as anticancer, antifungal, and antibacterial agents. nih.gov

Emerging Challenges and Opportunities in Synthetic Methodologies

The synthesis of 2,2-disubstituted malononitriles, such as this compound, presents distinct challenges compared to their benzylidene counterparts, which are commonly synthesized via Knoevenagel condensation. nih.gov The creation of a quaternary carbon center bearing two benzyl (B1604629) groups and two cyano groups requires alternative synthetic strategies.

A potential synthetic route could be analogous to the synthesis of similar sterically hindered compounds like diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. nih.gov This would likely involve the alkylation of malononitrile (B47326) with a suitable 4-(tert-butyl)benzyl halide in the presence of a strong base. However, challenges such as steric hindrance and the potential for competing side reactions would need to be overcome.

Key Synthetic Challenges and Opportunities:

Steric Hindrance: The bulky tert-butyl groups on the benzyl moieties could significantly hinder the approach of the electrophile to the malononitrile anion.

Optimization of Reaction Conditions: The choice of solvent, base, and temperature will be crucial to achieving a good yield and minimizing byproducts.

Catalysis: Exploring novel catalytic systems could provide a more efficient and selective synthesis.

Advancements in Characterization Techniques and Computational Modeling

The definitive characterization of this compound would rely on a combination of modern analytical techniques.

Characterization Techniques:

| Technique | Expected Information |

| NMR Spectroscopy (¹H and ¹³C) | Would provide detailed information about the molecular structure, confirming the presence and connectivity of the tert-butyl, benzyl, and malononitrile moieties. |

| Mass Spectrometry (MS) | Would determine the precise molecular weight and fragmentation pattern, further confirming the compound's identity. |

| Infrared (IR) Spectroscopy | Would identify the characteristic nitrile (C≡N) stretching vibration, as well as vibrations associated with the aromatic rings and alkyl groups. |

| X-ray Crystallography | If suitable crystals can be obtained, this technique would provide the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and conformational details. This would be particularly insightful for understanding the effects of steric hindrance. |

Computational Modeling:

Computational studies, particularly using Density Functional Theory (DFT), have been valuable in understanding the electronic structure, reactivity, and potential applications of benzylidenemalononitrile derivatives. nih.gov Similar computational approaches could be applied to this compound to predict its properties and guide experimental work.

Potential Computational Investigations:

Molecular Geometry Optimization: To predict the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: To understand its electronic properties and reactivity.

Spectroscopic Predictions: To aid in the interpretation of experimental NMR and IR spectra.

Prospects for Novel Applications in Emerging Technologies

While direct applications of this compound have not yet been explored, the unique structural features of this molecule suggest potential in several areas of emerging technology. The presence of two bulky, lipophilic 4-(tert-butyl)benzyl groups could impart interesting solubility and material-blending properties.

Potential Application Areas:

Materials Science: The bulky tert-butyl groups could disrupt crystal packing, potentially leading to the formation of amorphous materials with interesting optical or electronic properties. It could also be investigated as a component in the development of soluble microporous polymers, a field where a related compound, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile, has shown utility. sigmaaldrich.com

Organic Electronics: Malononitrile derivatives are known to be good electron acceptors and have been used in the synthesis of materials for organic electronics. researchgate.net The electronic properties of this compound could be tuned for applications in organic field-effect transistors (OFETs) or as non-linear optical materials.